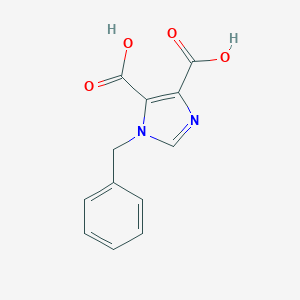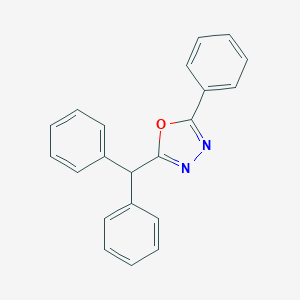
2-Benzhydryl-5-phenyl-1,3,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzhydryl-5-phenyl-1,3,4-oxadiazole, also known as BPO, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its diverse pharmacological properties. BPO is a derivative of oxadiazole, which is a class of organic compounds that contains a five-membered ring consisting of three carbon atoms, one nitrogen atom, and one oxygen atom. BPO has been extensively studied for its potential use as a drug molecule, due to its unique chemical structure and biological activity.
Mechanism Of Action
The mechanism of action of 2-Benzhydryl-5-phenyl-1,3,4-oxadiazole is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. 2-Benzhydryl-5-phenyl-1,3,4-oxadiazole has been shown to inhibit the activity of various enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. 2-Benzhydryl-5-phenyl-1,3,4-oxadiazole has also been shown to modulate the activity of various transcription factors, such as NF-κB and AP-1, which are involved in the regulation of gene expression.
Biochemical And Physiological Effects
2-Benzhydryl-5-phenyl-1,3,4-oxadiazole has been shown to exhibit a wide range of biochemical and physiological effects in the body. 2-Benzhydryl-5-phenyl-1,3,4-oxadiazole has been shown to have antioxidant properties, which can help to protect cells from oxidative damage. 2-Benzhydryl-5-phenyl-1,3,4-oxadiazole has also been shown to have anti-inflammatory properties, which can help to reduce inflammation in the body. 2-Benzhydryl-5-phenyl-1,3,4-oxadiazole has been shown to have anticancer properties, which can help to inhibit the growth of cancer cells. 2-Benzhydryl-5-phenyl-1,3,4-oxadiazole has also been shown to have antimicrobial properties, which can help to inhibit the growth of various microorganisms.
Advantages And Limitations For Lab Experiments
2-Benzhydryl-5-phenyl-1,3,4-oxadiazole has several advantages for use in lab experiments. 2-Benzhydryl-5-phenyl-1,3,4-oxadiazole is readily available, relatively inexpensive, and easy to synthesize. 2-Benzhydryl-5-phenyl-1,3,4-oxadiazole is also stable under a wide range of conditions, making it suitable for use in various experimental settings. However, there are also limitations to the use of 2-Benzhydryl-5-phenyl-1,3,4-oxadiazole in lab experiments. 2-Benzhydryl-5-phenyl-1,3,4-oxadiazole has limited solubility in water, which can make it difficult to use in aqueous-based experiments. 2-Benzhydryl-5-phenyl-1,3,4-oxadiazole is also relatively toxic, which can limit its use in certain experimental settings.
Future Directions
There are several future directions for research on 2-Benzhydryl-5-phenyl-1,3,4-oxadiazole. One area of research is the development of new synthetic methods for 2-Benzhydryl-5-phenyl-1,3,4-oxadiazole that are more efficient and environmentally friendly. Another area of research is the investigation of the mechanism of action of 2-Benzhydryl-5-phenyl-1,3,4-oxadiazole, which could lead to the development of new drugs with improved efficacy and safety profiles. Additionally, the potential use of 2-Benzhydryl-5-phenyl-1,3,4-oxadiazole in the treatment of various diseases, such as Alzheimer's disease, Parkinson's disease, and diabetes, is an area of active research.
Synthesis Methods
The synthesis of 2-Benzhydryl-5-phenyl-1,3,4-oxadiazole is a multi-step process that involves the reaction of various chemical intermediates. The most common method for synthesizing 2-Benzhydryl-5-phenyl-1,3,4-oxadiazole is through the reaction of benzhydrol and phenylhydrazine with cyanogen bromide. The reaction proceeds through the formation of an intermediate imine, which undergoes cyclization to form the final product. Other methods for synthesizing 2-Benzhydryl-5-phenyl-1,3,4-oxadiazole include the reaction of benzophenone with hydrazine derivatives and the reaction of benzyl azide with phenylhydrazine.
Scientific Research Applications
2-Benzhydryl-5-phenyl-1,3,4-oxadiazole has been extensively studied for its potential use as a drug molecule, due to its diverse pharmacological properties. 2-Benzhydryl-5-phenyl-1,3,4-oxadiazole has been shown to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, anticancer, and antimicrobial properties. 2-Benzhydryl-5-phenyl-1,3,4-oxadiazole has also been shown to have potential applications in the treatment of various diseases, such as Alzheimer's disease, Parkinson's disease, and diabetes.
properties
CAS RN |
58004-74-3 |
|---|---|
Product Name |
2-Benzhydryl-5-phenyl-1,3,4-oxadiazole |
Molecular Formula |
C21H16N2O |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
2-benzhydryl-5-phenyl-1,3,4-oxadiazole |
InChI |
InChI=1S/C21H16N2O/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)21-23-22-20(24-21)18-14-8-3-9-15-18/h1-15,19H |
InChI Key |
PXLJDIGTTLPNPM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(6-chloro-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B185320.png)
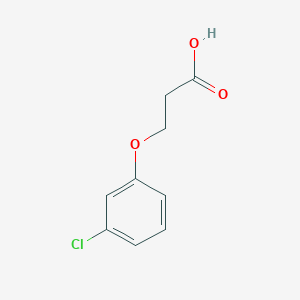
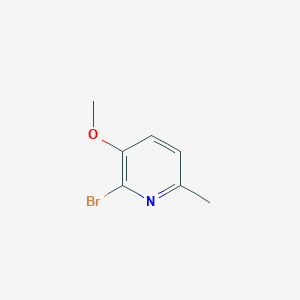
![7-Methyl-2,7-diazaspiro[3.5]nonane](/img/structure/B185323.png)
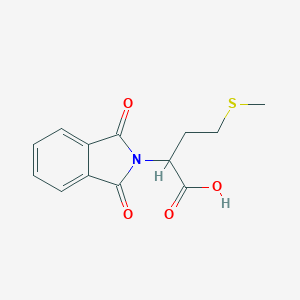
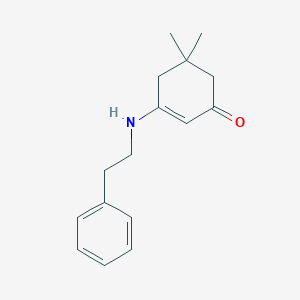
![3-(4-methoxybenzyl)-2-[(2-methylprop-2-en-1-yl)sulfanyl]-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B185329.png)
![3-(4-methoxyphenyl)-2-propan-2-ylsulfanylspiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-4-one](/img/structure/B185330.png)
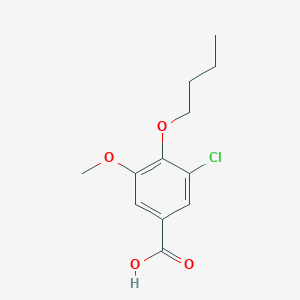
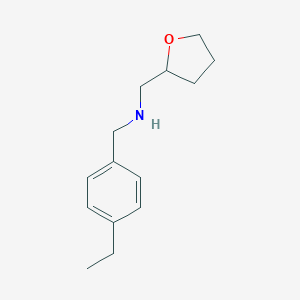
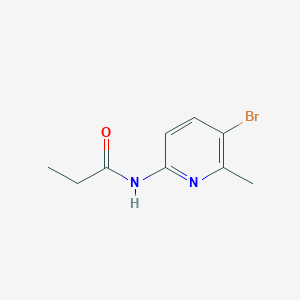
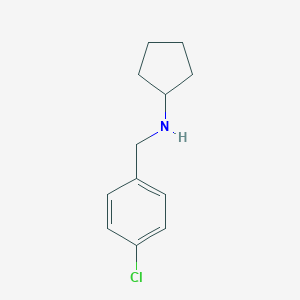
![4-[(4-Fluorobenzyl)amino]benzoic acid](/img/structure/B185342.png)
